Antibacterial Activity: N-Hydroxyacetamidine-Derived Oxazolidinones Outperform Linezolid in Vitro
Oxazolidinone derivatives bearing an N-hydroxyacetamidine moiety demonstrate significantly enhanced antibacterial activity compared to the clinically used drug Linezolid. In a panel of clinically relevant Gram-positive pathogens, several N-hydroxyacetamidine-containing analogs displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 2 µg/mL, whereas Linezolid typically exhibits higher MICs against comparable strains [1]. Notably, compounds 10a, 10c, 10e, and 10f maintained activity (MIC = 2-4 µg/mL) against Linezolid-resistant Gram-positive organisms, indicating a critical advantage conferred by the N-hydroxyacetamidine substituent [1].
| Evidence Dimension | In vitro antibacterial activity (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | 0.25-2 µg/mL (for N-hydroxyacetamidine-containing oxazolidinones) |
| Comparator Or Baseline | Linezolid (standard comparator, typical MIC > 2 µg/mL against certain resistant strains) |
| Quantified Difference | Up to 3-4 times more potent; retains activity against Linezolid-resistant strains |
| Conditions | Evaluated against a panel of Gram-positive and Gram-negative pathogens using standard broth microdilution assays |
Why This Matters
Procurement of N-hydroxyacetamidine as a key building block enables the development of next-generation antibacterial agents with superior potency and spectrum against drug-resistant pathogens, a critical unmet need.
- [1] Takhi, M.; Murugan, C.; Munikumar, M.; Bhaskarreddy, K.M.; Singh, G.; Sreenivas, K.; Sitaramkumar, M.; Selvakumar, N.; Das, J.; Trehan, S.; Iqbal, J. Synthesis and antibacterial activity of novel oxazolidinones bearing N-hydroxyacetamidine substituent. Bioorg. Med. Chem. Lett. 2006, 16, 1317-1321. View Source
